molecular formula C15H14N2S B13410837 Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine

Cat. No.: B13410837
M. Wt: 254.4 g/mol
InChI Key: GGFYWXBSNMOKOK-UHFFFAOYSA-N
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Description

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine is a compound that belongs to the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group and a methyl group, making it a unique structure with potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine can be achieved through several synthetic pathways. One common method involves the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures . Other methods include Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are particularly favored in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine stands out due to its unique structure, which combines the properties of both benzothiazole and phenyl groups. This combination enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-methyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C15H14N2S/c1-10-3-8-13-14(9-10)18-15(17-13)11-4-6-12(16-2)7-5-11/h3-9,16H,1-2H3

InChI Key

GGFYWXBSNMOKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC

Origin of Product

United States

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